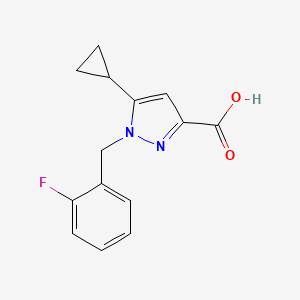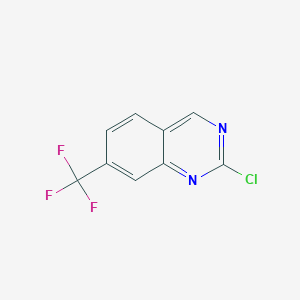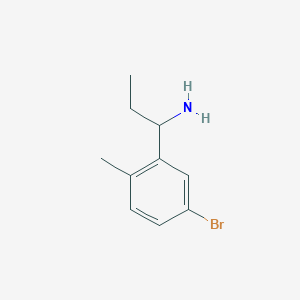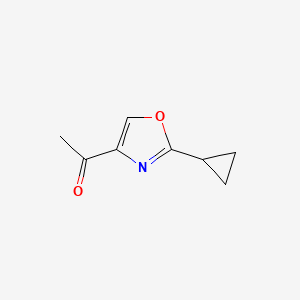
1-Brom-4,4-difluorpentan
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,4-difluoropentane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 16 bonds, including 7 non-H bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
1-Bromo-4,4-difluoropentane has a molecular weight of 187.03 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-4,4-difluorpentan: ist ein wertvolles Reagenz in der organischen Synthese. Es kann verwendet werden, um eine Difluorpentyl-Gruppe in organische Moleküle einzuführen, was besonders nützlich bei der Synthese von Pharmazeutika und Agrochemikalien ist. Das Vorhandensein von Fluoratomen kann die biologische Aktivität von Verbindungen signifikant verändern, sie lipophiler machen und möglicherweise ihre metabolische Stabilität erhöhen .
Medizinische Chemie
In der medizinischen Chemie wird This compound verwendet, um fluorierte Analoga von bioaktiven Molekülen zu erzeugen. Fluorierung kann die Bindungsaffinität von Medikamenten an ihre Zielstrukturen verbessern, pharmakokinetische Eigenschaften verbessern und die Toxizität reduzieren. Forscher können diese Verbindung verwenden, um neue Medikamentenkandidaten mit verbesserten Wirksamkeits- und Sicherheitsprofilen zu synthetisieren .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung von fortschrittlichen Polymeren. Die Einarbeitung von Difluorpentyl-Gruppen in Polymere kann zu Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhter Beständigkeit gegen Lösungsmittel, Öle und andere Chemikalien. Diese Materialien können in einer Vielzahl von Industrien eingesetzt werden, von der Automobilindustrie bis zur Luft- und Raumfahrt .
Kernmagnetische Resonanz (NMR)-Spektroskopie
This compound: kann aufgrund seiner unterschiedlichen chemischen Verschiebungen als NMR-Standard für die Fluor-19 (19F)-NMR-Spektroskopie dienen. Diese Anwendung ist entscheidend für die Strukturaufklärung fluorierter organischer Verbindungen und hilft, ihre Konformation und Dynamik zu verstehen .
Pestizidentwicklung
Die Fähigkeit der Verbindung, als Baustein für die Synthese von fluorierten Pestiziden zu dienen, ist bemerkenswert. Diese Pestizide weisen häufig eine erhöhte Aktivität und Selektivität sowie eine längere Wirkungsdauer auf, was zu effizienteren Strategien zum Pflanzenschutz führen kann .
Flammschutzmittel
Im Bereich der Brandschutztechnik kann This compound zur Synthese von Flammschutzmitteln verwendet werden. Die Brom- und Fluoratome tragen zu den flammhemmenden Eigenschaften bei, wodurch Materialien, die mit solchen Verbindungen behandelt werden, weniger entflammbar und feuerbeständiger sind .
Analytische Chemie
Sie spielt auch eine Rolle in der analytischen Chemie, wo sie als Referenzverbindung in der Massenspektrometrie (MS) zur Identifizierung und Quantifizierung verschiedener fluorierter Verbindungen in komplexen Gemischen verwendet werden kann .
Umweltstudien
Schließlich kann This compound in Umweltstudien verwendet werden, um das Schicksal und den Transport fluorierter Verbindungen in der Umwelt zu verfolgen. Seine einzigartige Struktur ermöglicht es, leicht nachgewiesen und überwacht zu werden, was wertvolle Daten über die Umweltbelastung durch fluorierte Chemikalien liefert .
Safety and Hazards
1-Bromo-4,4-difluoropentane is a flammable liquid and vapor. It may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
This compound is often used in scientific research as a versatile building block. Its unique properties enable the synthesis of complex organic molecules, making it valuable for pharmaceutical and materials science studies.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
1-Bromo-4,4-difluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives and related heterocycles. These derivatives are known to act as complement modulators for the treatment of various diseases . The compound interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the halogen atoms in 1-Bromo-4,4-difluoropentane forming bonds with active sites on enzymes, thereby influencing their activity.
Cellular Effects
The effects of 1-Bromo-4,4-difluoropentane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, 1-Bromo-4,4-difluoropentane can affect the transcription of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Bromo-4,4-difluoropentane exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 1-Bromo-4,4-difluoropentane may inhibit an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate a receptor by mimicking the natural ligand, thereby triggering a cellular response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4,4-difluoropentane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-4,4-difluoropentane remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-4,4-difluoropentane vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have identified threshold effects, where a specific dosage level results in significant biological responses. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .
Metabolic Pathways
1-Bromo-4,4-difluoropentane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of intermediate metabolites. These metabolites may further participate in biochemical reactions, contributing to the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of 1-Bromo-4,4-difluoropentane within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. For instance, 1-Bromo-4,4-difluoropentane may be transported across cell membranes by active transport mechanisms, allowing it to reach specific cellular compartments. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-Bromo-4,4-difluoropentane is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Bromo-4,4-difluoropentane may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and cellular regulation .
Eigenschaften
IUPAC Name |
1-bromo-4,4-difluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUEQGTCRCKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383430-57-6 | |
| Record name | 1-bromo-4,4-difluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)

![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)


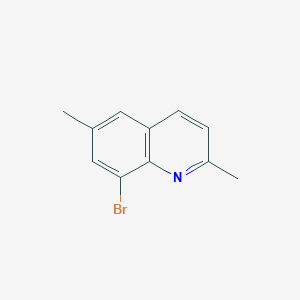
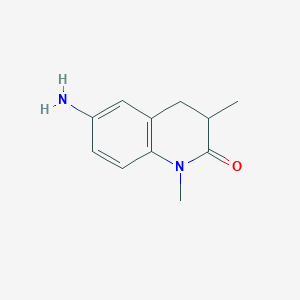
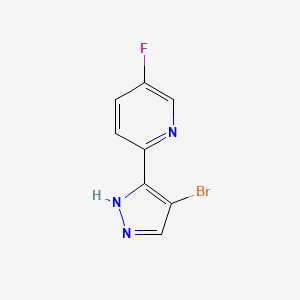
![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
